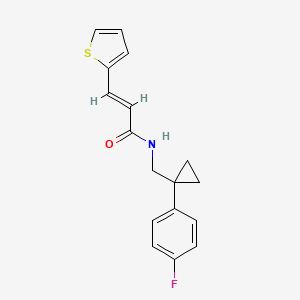

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and a methylene-linked acrylamide moiety bearing a thiophen-2-yl group. The 4-fluorophenyl group enhances metabolic stability and membrane permeability, while the thiophene ring contributes to π-π interactions in target binding .

Properties

IUPAC Name |

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNOS/c18-14-5-3-13(4-6-14)17(9-10-17)12-19-16(20)8-7-15-2-1-11-21-15/h1-8,11H,9-10,12H2,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBCYTNVCCQNMN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(CNC(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorophenylcyclopropylmethanol with thiophene-2-carboxaldehyde under basic conditions to form an intermediate, which is then subjected to a Wittig reaction to introduce the acrylamide moiety. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its combination of a cyclopropane ring and heteroaromatic substituents. Key analogs and their distinguishing features include:

Key Observations :

Physicochemical Properties

Comparative data from NMR, LCMS, and molecular weight calculations highlight trends in solubility and stability:

Key Observations :

- LogP and Solubility : The target compound’s higher LogP (~3.5) compared to DM497 (~3.1) suggests reduced aqueous solubility, a trade-off for enhanced membrane permeability .

- Purity and Stability : High purity (>95%) in analogs like DM497 and 6f indicates robust synthetic protocols, which may extend to the target compound .

Key Observations :

- Structure-Activity Relationships (SAR): Thiophene vs. Furan: DM497 (thiophene) shows stronger antinociception than DM490 (furan), highlighting the importance of sulfur in binding . Fluorine Substitution: 4-Fluorophenyl groups (target compound, 6i) enhance metabolic stability and CNS penetration compared to non-halogenated analogs .

Q & A

Q. Q1. (Basic) What are the standard synthetic routes for (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide?

The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Thiophene derivatives are coupled with acrylamide precursors using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF .

- Cyclopropane formation : The 4-fluorophenylcyclopropyl group is introduced via [2+1] cycloaddition or alkylation reactions .

- Purification : Column chromatography with solvents like ethyl acetate/petroleum ether mixtures is used to isolate the product .

Key parameters : Temperature (0–25°C), reaction time (12–24 hrs), and solvent polarity are critical for yield optimization .**

Q. Q2. (Advanced) How can reaction conditions be optimized to mitigate side reactions (e.g., isomerization or polymerization)?

- Temperature control : Maintain sub-ambient temperatures (0–5°C) during acrylamide coupling to prevent thermal isomerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing polymerization .

- Catalytic additives : Use HOBt (hydroxybenzotriazole) to enhance coupling efficiency and minimize byproducts .

- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to avoid degradation .

Structural Characterization

Q. Q3. (Basic) What spectroscopic techniques confirm the structure and purity of this compound?

- NMR spectroscopy : NMR identifies protons on the thiophene (δ 6.8–7.5 ppm), fluorophenyl (δ 7.2–7.6 ppm), and cyclopropane (δ 1.2–1.8 ppm) groups. NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 356.12 for CHFNOS) .

- Melting point : A sharp mp (e.g., 145–147°C) indicates purity .

Q. Q4. (Advanced) How is the (E)-stereochemistry of the acrylamide moiety confirmed?

- NOESY NMR : Absence of nuclear Overhauser effects between the thiophene and cyclopropane protons confirms the trans configuration .

- X-ray crystallography : Resolves spatial arrangement of substituents; applicable if single crystals are obtainable .

- Computational modeling : DFT calculations predict NMR chemical shifts, cross-validated with experimental data .

Biological Activity & Mechanisms

Q. Q5. (Basic) What in vitro assays are used to evaluate this compound’s bioactivity?

- Kinase inhibition assays : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

- Antimicrobial testing : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, MCF-7) assess IC values .

Q. Q6. (Advanced) How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Metabolic stability studies : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Formulation optimization : Use liposomal encapsulation or PEGylation to improve pharmacokinetics .

- Target engagement assays : SPR (surface plasmon resonance) verifies binding affinity to intended targets .

Computational & Mechanistic Studies

Q. Q7. (Advanced) What computational tools predict this compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Models binding poses with proteins (e.g., kinases) using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using Random Forest or SVM algorithms .

Handling & Stability

Q. Q8. (Basic) How should this compound be stored to prevent degradation?

Q. Q9. (Advanced) What strategies stabilize reactive intermediates during synthesis?

- Low-temperature quenching : Rapidly cool reaction mixtures after completion to trap intermediates .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyls during multi-step syntheses .

Data Contradictions & Reproducibility

Q. Q10. (Advanced) How can researchers address discrepancies in reported synthetic yields?

- Parameter standardization : Replicate reactions with controlled humidity, solvent batch, and catalyst purity .

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., EDCI concentration, stirring rate) .

Cross-Disciplinary Applications

Q. Q11. (Advanced) What non-pharmaceutical applications exist for this compound?

- Polymer science : As a crosslinker in stimuli-responsive hydrogels due to the acrylamide’s reactivity .

- Materials chemistry : Functionalize nanoparticles for targeted drug delivery via thiophene-metal interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.